2-(4-Bromo-2-methoxyphenoxy)ethanol
Overview
Description
“2-(4-Bromo-2-methoxyphenoxy)ethanol” is a chemical compound with the molecular formula C9H11BrO3 . It is related to 4-bromo-2-methoxyphenol .
Molecular Structure Analysis
The molecular weight of “2-(4-Bromo-2-methoxyphenoxy)ethanol” is 247.08600 . The IUPAC Standard InChI for a similar compound, Ethanol, 2-(4-bromophenoxy)-, is InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 .
Scientific Research Applications
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- Application : The compound 3-(Bromoacetyl)coumarin, which is structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used in the synthesis of various bioactive heterocyclic scaffolds .
- Method : The compound acts as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Results : The use of 3-(Bromoacetyl)coumarin has led to the development of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
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- Application : A compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, has been synthesized .
- Method : The synthesis involves a protocol for the creation of two novel vicinal haloethers bearing a malonontrile group .
- Results : The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
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- Application : 2-Phenoxyethanol, a compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used as a solvent for dyes, inks, and resins; a lubricant preservative; and a reagent in organic chemical synthesis .
- Method : It is used directly in these applications due to its chemical properties .
- Results : Its uses range from a preservative for cosmetics and drugs to a fixative for perfumes to an attractant in insecticides .
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- Application : m-Aryloxy phenols, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Method : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
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- Application : 2-Bromobutane and 2-bromo-2,3-dimethylbutane, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, can undergo E2 elimination to form several constitutionally isomeric alkenes .
- Method : This involves the removal of a proton and a leaving group from adjacent carbon atoms .
- Results : The result is the formation of a pi bond, typically in an alkene .
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Field : Pharmaceutical Chemistry
- Application : 2-Bromo-4-methylpropiophenone, a compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used as a precursor in the preparation of analgesics and sedatives .
- Method : It is used directly in these applications due to its chemical properties .
- Results : Its uses range from a precursor for pharmaceuticals to a reagent in organic chemical synthesis .
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- Application : m-Aryloxy phenols, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Method : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
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- Application : 2-Bromobutane and 2-bromo-2,3-dimethylbutane, which are structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, can undergo E2 elimination to form several constitutionally isomeric alkenes .
- Method : This involves the removal of a proton and a leaving group from adjacent carbon atoms .
- Results : The result is the formation of a pi bond, typically in an alkene .
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Field : Pharmaceutical Chemistry
- Application : 2-Bromo-4-methylpropiophenone, a compound similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, is used as a precursor in the preparation of analgesics and sedatives .
- Method : It is used directly in these applications due to its chemical properties .
- Results : Its uses range from a precursor for pharmaceuticals to a reagent in organic chemical synthesis .
Future Directions
Future research could focus on the effect of the substituent on the OH/π interaction, as this is a crucial factor for the conformational preference of the molecular structure with a flexible group . Additionally, the synthesis of “2-(4-Bromo-2-methoxyphenoxy)ethanol” and its specific chemical reactions could be areas of interest.
properties
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTNRJHVCRRFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methoxyphenoxy)ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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